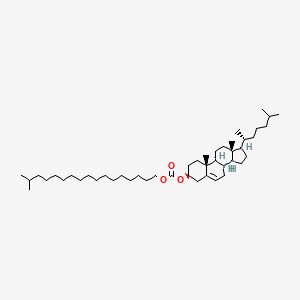
(R)-2-(Isoindolin-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Isoindolin-2-yl)butan-1-ol is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an isoindoline ring attached to a butanol side chain. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Isoindolin-2-yl)butan-1-ol typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives.
Attachment of Butanol Side Chain: The butanol side chain can be introduced via a Grignard reaction, where a butyl magnesium bromide reacts with the isoindoline derivative.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production of ®-2-(Isoindolin-2-yl)butan-1-ol may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalytic Hydrogenation: Employing catalysts to facilitate the reduction steps.
Automated Chiral Resolution: Using advanced chromatographic techniques for efficient separation of enantiomers.
Types of Reactions:
Oxidation: ®-2-(Isoindolin-2-yl)butan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated alcohols or hydrocarbons.
Substitution Products: Alkylated or sulfonated derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific optical properties.
Catalysis: Employed in industrial catalytic processes for the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(Isoindolin-2-yl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, leading to inhibition or activation of biological pathways. The isoindoline ring and butanol side chain contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
(S)-2-(Isoindolin-2-yl)butan-1-ol: The enantiomer of the compound with opposite optical activity.
2-(Isoindolin-2-yl)ethanol: A shorter chain analog with similar chemical properties.
2-(Isoindolin-2-yl)propan-1-ol: A compound with a different side chain length and branching.
Uniqueness:
Chiral Specificity: The ®-configuration provides unique interactions with biological targets.
Chemical Stability: The presence of the isoindoline ring enhances the compound’s stability.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of ®-2-(Isoindolin-2-yl)butan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAAQVONYOTBGB-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)N1CC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)



![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)
